molecular formula C8H7ClFNO B14810009 2-Chloro-3-cyclopropoxy-5-fluoropyridine

2-Chloro-3-cyclopropoxy-5-fluoropyridine

Cat. No.: B14810009
M. Wt: 187.60 g/mol
InChI Key: MWXNQJOPLKBWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-cyclopropoxy-5-fluoropyridine is a heterocyclic organic compound with the molecular formula C8H7ClFNO It is a derivative of pyridine, featuring chlorine, fluorine, and cyclopropoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-cyclopropoxy-5-fluoropyridine typically involves the substitution reactions on a pyridine ring. One common method includes the nucleophilic substitution of a suitable precursor, such as 2-chloro-5-fluoropyridine, with cyclopropanol under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-cyclopropoxy-5-fluoropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3-cyclopropoxy-5-fluoropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-cyclopropoxy-5-fluoropyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of electronegative substituents like chlorine and fluorine can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-cyclopropoxy-5-fluoropyridine is unique due to the combination of its substituents, which confer distinct chemical properties. The cyclopropoxy group introduces steric hindrance, influencing its reactivity and interactions with other molecules. The presence of both chlorine and fluorine atoms enhances its electron-withdrawing capability, affecting its chemical behavior .

Properties

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

IUPAC Name

2-chloro-3-cyclopropyloxy-5-fluoropyridine

InChI

InChI=1S/C8H7ClFNO/c9-8-7(12-6-1-2-6)3-5(10)4-11-8/h3-4,6H,1-2H2

InChI Key

MWXNQJOPLKBWRU-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.